![molecular formula C7H3ClFN3 B065953 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine CAS No. 175357-95-6](/img/structure/B65953.png)
4-Chloro-7-fluoropyrido[4,3-d]pyrimidine
Overview
Description
Naxagolide, also known as (+)-PHNO, is a dopamine D2/D3-receptor agonist. It was initially studied for the treatment of Parkinson’s disease but was later discontinued. Naxagolide has also been explored as a potential radiotracer for imaging the high-affinity state of dopamine D2 receptors using positron emission tomography (PET) in human subjects .
Scientific Research Applications
Naxagolide has been used in various scientific research applications, including:
Chemistry: As a model compound for studying dopamine receptor interactions.
Biology: Investigating the role of dopamine receptors in neurological processes.
Medicine: Initially explored for the treatment of Parkinson’s disease and as a radiotracer for PET imaging.
Mechanism of Action
While the specific mechanism of action for 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine is not mentioned in the retrieved papers, compounds with a similar pyrrolo[2,3-d]pyrimidine core are known to inhibit the activity of one or more of the JAK family of enzymes . This interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division and death and in tumor formation processes .
Future Directions
The pyridopyrimidine moiety, which is present in 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine, is of great interest due to its biological potential . It is present in relevant drugs and has been studied in the development of new therapies . Therefore, future research may focus on exploring its therapeutic potential and improving the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naxagolide involves the formation of an organic heterotricyclic compound. The compound is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituted by propyl and hydroxy groups at positions 4 and 9, respectively .
Industrial Production Methods
Industrial production methods for Naxagolide are not widely documented due to its discontinued status in clinical development. the synthesis typically involves standard organic chemistry techniques such as cyclization and substitution reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Naxagolide undergoes various types of chemical reactions, including:
Oxidation: Naxagolide can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Naxagolide.
Substitution: Naxagolide can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphtho[1,2-b][1,4]oxazine compounds.
Comparison with Similar Compounds
Similar Compounds
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with similar applications in treating Parkinson’s disease and restless legs syndrome.
Rotigotine: A dopamine agonist used in transdermal patches for Parkinson’s disease treatment.
Uniqueness
Naxagolide is unique in its high affinity for dopamine D2 and D3 receptors, making it a valuable tool for studying these receptors’ high-affinity states. Its potential as a radiotracer for PET imaging also sets it apart from other dopamine agonists .
Properties
IUPAC Name |
4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-4-2-10-6(9)1-5(4)11-3-12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHJLZHSKXZCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444661 | |
| Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175357-95-6 | |
| Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

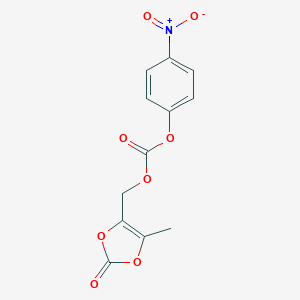
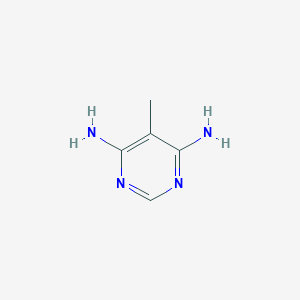

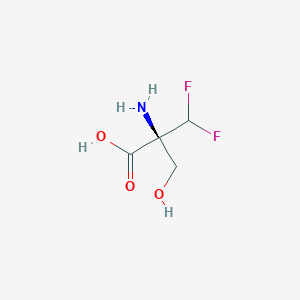
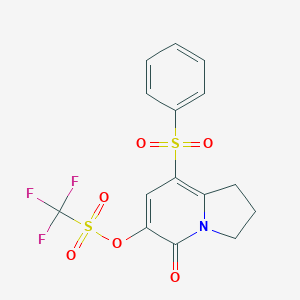
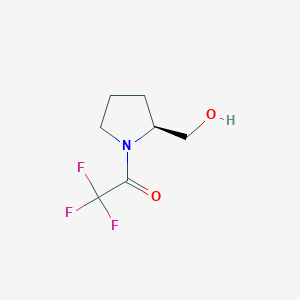

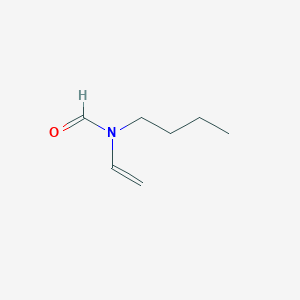
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
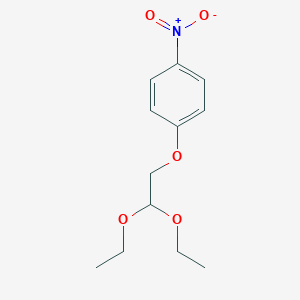
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
